3-Amino-4-propoxybenzonitrile

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

3-Amino-4-propoxybenzonitrile (CAS 72635-80-4) is a disubstituted benzonitrile derivative characterized by an amino group at the 3-position and a propoxy group at the 4-position of the aromatic ring, with the molecular formula C10H12N2O and a molecular weight of 176.21 g/mol. It belongs to the class of 3-amino-4-alkoxybenzonitriles, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical development due to the orthogonal reactivity of their amino, alkoxy, and nitrile functional groups.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 72635-80-4
Cat. No. B13294412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-propoxybenzonitrile
CAS72635-80-4
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C#N)N
InChIInChI=1S/C10H12N2O/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6H,2,5,12H2,1H3
InChIKeyGNKTXQNCPYJMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-propoxybenzonitrile – Core Structural and Physicochemical Identity for Informed Laboratory Procurement


3-Amino-4-propoxybenzonitrile (CAS 72635-80-4) is a disubstituted benzonitrile derivative characterized by an amino group at the 3-position and a propoxy group at the 4-position of the aromatic ring, with the molecular formula C10H12N2O and a molecular weight of 176.21 g/mol . It belongs to the class of 3-amino-4-alkoxybenzonitriles, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical development due to the orthogonal reactivity of their amino, alkoxy, and nitrile functional groups [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC), with the nitrile group providing a handle for further elaboration into carboxylic acids, amides, or heterocycles .

Why 3-Amino-4-propoxybenzonitrile Cannot Be Replaced by Its Methoxy, Ethoxy, or Positional Isomer Analogs Without Verification


Within the 3-amino-4-alkoxybenzonitrile series, the alkoxy chain length directly governs lipophilicity (cLogP), solubility, and steric environment around the reactive amino group, which in turn influences reaction kinetics in downstream coupling steps and the physicochemical properties of final drug candidates . The 3-amino-4-propoxy substitution pattern is distinct from the positional isomer 4-(3-aminopropoxy)benzonitrile (CAS 116753-55-0), where the amino group is terminally located on the propoxy chain rather than directly attached to the aromatic ring, resulting in fundamentally different electronic character and nucleophilicity . Additionally, 3-amino-4-bromobenzonitrile (CAS 72635-78-0), a potential alternative with a 4-bromo leaving group, presents divergent reactivity: the bromo substituent enables cross-coupling chemistry but lacks the solubility and steric modulation conferred by the propoxy chain [1]. These differences preclude simple one-for-one substitution without experimental re-validation.

Quantitative Differentiation Evidence for 3-Amino-4-propoxybenzonitrile Against Closest Analogs


Computational cLogP Comparison: Propoxy vs. Methoxy and Ethoxy Homologs Dictates Lipophilicity for Drug Candidate Design

The predicted octanol-water partition coefficient (cLogP) for 3-amino-4-propoxybenzonitrile is substantially higher than its methoxy and ethoxy homologs, reflecting the increased lipophilicity conferred by the n-propoxy chain. Using ACD/Labs fragment-based prediction, the cLogP of 3-amino-4-propoxybenzonitrile is estimated at approximately 1.8, compared to approximately 0.9 for 3-amino-4-methoxybenzonitrile (CAS 60979-25-1) and approximately 1.3 for 3-amino-4-ethoxybenzonitrile . The cLogP difference of +0.5 to +0.9 log units translates to a predicted 3- to 8-fold increase in partition coefficient, which may influence membrane permeability, metabolic stability, and plasma protein binding in derived drug candidates . Note: These are computational predictions at the class level; direct experimentally measured logP values for the target compound were not identified in the searched literature.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Hydrogen Bond Donor/Acceptor Profile: The 3-Amino-4-propoxy Arrangement Provides One H-Bond Donor and Three Acceptors, Distinct from Positional Isomers

3-Amino-4-propoxybenzonitrile possesses 1 hydrogen bond donor (the aromatic –NH2 group) and 3 hydrogen bond acceptors (the –O– of the propoxy group and the –C≡N nitrile nitrogen; the amino nitrogen can also act as a weak acceptor), giving a total H-bond donor/acceptor profile of 1/3 . In contrast, the positional isomer 4-(3-aminopropoxy)benzonitrile (CAS 116753-55-0) features the amino group at the terminus of the propoxy chain, yielding 1 H-bond donor (terminal –NH2) and 3 acceptors but with the donor spatially separated from the aromatic ring by a three-carbon linker . This difference in donor placement alters molecular recognition patterns in biological targets and crystal packing motifs in solid-state materials .

Supramolecular Chemistry Crystal Engineering Receptor-Ligand Design

Synthetic Utility: Orthogonal Reactivity of Amino, Propoxy, and Nitrile Groups Enables Sequential Derivatization Without Protecting Group Manipulation

3-Amino-4-propoxybenzonitrile presents three functional groups with distinct reactivity profiles: (1) a primary aromatic amine capable of acylation, sulfonylation, reductive amination, or diazotization; (2) a nitrile group that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole; and (3) a propoxy ether that is stable under most reaction conditions but can be cleaved under strong Lewis acid conditions if desired [1]. This orthogonal reactivity profile contrasts with 3-amino-4-bromobenzonitrile (CAS 72635-78-0), where the 4-bromo substituent enables palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) but cannot provide the solubility enhancement and steric modulation of the propoxy group [2]. The propoxy chain also imparts greater organic solvent solubility compared to the bromo analog, facilitating homogeneous reaction conditions in common organic solvents such as dichloromethane, THF, and ethyl acetate .

Organic Synthesis Pharmaceutical Intermediate Parallel Synthesis

Commercial Purity Benchmark: Supplier-Specified 95% Purity (HPLC) Provides a Minimum Quality Standard for Procurement Decisions

Commercially available 3-amino-4-propoxybenzonitrile is supplied at a minimum purity of 95% as verified by HPLC, with some suppliers providing the compound at 95-98% purity . This purity specification is directly comparable to that of 3-amino-4-methoxybenzonitrile (97% minimum, CAS 60979-25-1) and 4-(3-aminopropoxy)benzonitrile (95% minimum, CAS 116753-55-0) , indicating that the propoxy analog is available at parity to its closest homologs. For procurement purposes, this means users can expect equivalent baseline quality without the need for additional purification steps that may be required for less common analogs. The compound is available from multiple independent suppliers, reducing single-vendor dependency risk.

Quality Control Chemical Procurement Analytical Chemistry

Rotatable Bond Count as a Conformational Flexibility Metric: Propoxy Analog Offers Increased Degrees of Freedom Compared to Shorter Alkoxy Chains

3-Amino-4-propoxybenzonitrile possesses three rotatable bonds (the C–O bond of the propoxy group and the two C–C bonds within the propyl chain), compared to two rotatable bonds for 3-amino-4-ethoxybenzonitrile and one rotatable bond for 3-amino-4-methoxybenzonitrile . This incremental increase in conformational degrees of freedom may enhance the ability of the propoxy side chain to adopt favorable binding conformations within hydrophobic enzyme pockets, as demonstrated in structure-activity relationship studies of related alkoxy-substituted aromatic pharmacophores targeting monoamine transporters and GPCRs [1]. Note: No direct binding data comparing these three homologs at the same target was identified; this inference is based on well-established medicinal chemistry principles relating chain flexibility to entropic binding contributions.

Conformational Analysis Drug Design Molecular Modeling

Optimal Application Scenarios for 3-Amino-4-propoxybenzonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity for CNS or Membrane Targets

When a structure-activity relationship (SAR) study demands systematic modulation of lipophilicity within a benzonitrile-based scaffold, 3-amino-4-propoxybenzonitrile offers a predicted cLogP of approximately 1.8, bridging the gap between the more polar methoxy (cLogP ≈ 0.9) and ethoxy (cLogP ≈ 1.3) analogs . This intermediate lipophilicity may be particularly valuable for optimizing blood-brain barrier penetration or membrane protein targeting, where cLogP values between 1 and 3 are often associated with favorable CNS exposure . The compound's three rotatable bonds also provide conformational flexibility that can facilitate induced-fit binding in hydrophobic sub-pockets.

Multi-Step Parallel Synthesis of Compound Libraries Exploiting Orthogonal Functional Group Reactivity

For combinatorial chemistry or library synthesis workflows requiring sequential derivatization of three distinct functional groups, 3-amino-4-propoxybenzonitrile provides the amino, propoxy, and nitrile handles with orthogonal reactivity profiles . This enables diversification at the amine (via amide bond formation or sulfonamide synthesis), at the nitrile (via hydrolysis to acid, reduction to amine, or tetrazole formation), and at the propoxy group (via O-dealkylation under strongly acidic conditions if a free phenol is required downstream). This three-dimensional diversity capability reduces the number of synthetic steps compared to using a less functionalized analog that would require protecting group chemistry.

Pharmaceutical Intermediate Synthesis Where Propoxy Chain Solubility and Steric Profile Are Critical for Downstream Process Chemistry

The propoxy group provides enhanced solubility in standard organic solvents (dichloromethane, THF, ethyl acetate) compared to the 4-bromo analog (3-amino-4-bromobenzonitrile), facilitating homogeneous reaction conditions at industrially relevant concentrations . Furthermore, the propoxy chain imparts a steric environment adjacent to the amino group that may influence regioselectivity in electrophilic aromatic substitution reactions. Procurement of 3-amino-4-propoxybenzonitrile at the specified ≥95% commercial purity supports kilogram-scale process development without additional purification .

Crystal Engineering and Supramolecular Assembly Studies Leveraging the 1-Donor/3-Acceptor H-Bond Motif

The specific arrangement of one aromatic amino donor and three acceptors (propoxy oxygen, nitrile nitrogen) creates a predictable hydrogen-bonding synthon suitable for crystal engineering studies . Unlike the positional isomer 4-(3-aminopropoxy)benzonitrile, where the amino donor is separated from the aromatic ring by a three-carbon linker, the direct conjugation of the amino group to the aromatic ring in 3-amino-4-propoxybenzonitrile influences the directionality and strength of hydrogen bonds, which can dictate supramolecular packing motifs in co-crystals and organic framework materials.

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